molecular formula C2H9NaO5 B8386519 Sodium acetate trihydrate-2-13C

Sodium acetate trihydrate-2-13C

Cat. No.: B8386519
M. Wt: 137.07 g/mol
InChI Key: AYRVGWHSXIMRAB-FGAGFBKLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium acetate trihydrate-2-13C is a useful research compound. Its molecular formula is C2H9NaO5 and its molecular weight is 137.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Applications

Metabolic Studies
Sodium acetate trihydrate-2-13C is extensively used in metabolic studies to trace carbon flux through metabolic pathways. Its incorporation into substrates allows researchers to analyze metabolic pathways in living organisms. For instance, it can be used to study neuro-glial metabolism, providing insights into energy metabolism in the brain .

Nuclear Magnetic Resonance Spectroscopy
The compound's labeling enhances the resolution of carbon nuclear magnetic resonance (NMR) spectroscopy. The incorporation of sodium acetate-2-13C results in enriched NMR spectra, facilitating the identification of microbial products and polyketides biosynthesis. This application is crucial for understanding complex biochemical interactions and product formation .

Medical Imaging

Hyperpolarized Magnetic Resonance Imaging
One of the most innovative applications of this compound is in hyperpolarized magnetic resonance imaging (MRI). This technique leverages the enhanced signal from the 13C isotope to visualize metabolic processes in real-time within animal models, such as rodents and pigs. It allows for non-invasive monitoring of tumor metabolism and other physiological processes, providing valuable data for cancer research and treatment .

Environmental Science

Biosensor Development
this compound can be integrated into biosensors for environmental monitoring. For example, it has been used in studies to detect organophosphate pesticides in water samples. The fluorescent properties of the compound enhance sensitivity and specificity in detecting contaminants, thereby aiding in environmental risk assessments .

Industrial Applications

Chemical Synthesis
In industrial settings, sodium acetate trihydrate serves as a precursor for synthesizing various chemicals and materials. Its role as a carbon source in fermentation processes is notable, particularly in producing biofuels and bioplastics .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Biochemical StudiesTracing carbon flux in metabolic pathwaysEnhanced understanding of metabolism
Nuclear Magnetic ResonanceImproved resolution for identifying microbial productsFacilitates complex biochemical analysis
Medical ImagingHyperpolarized MRI for visualizing metabolic processesNon-invasive monitoring
Environmental ScienceDevelopment of biosensors for detecting pollutantsIncreased sensitivity and specificity
Industrial SynthesisPrecursor for chemical synthesisVersatile applications in manufacturing

Chemical Reactions Analysis

Dehydration and Thermal Decomposition

Upon heating, sodium acetate trihydrate-2-¹³C undergoes dehydration to form anhydrous sodium acetate-2-¹³C:
CH COONa 3H OΔCH COONa+3H O\text{CH COONa 3H O}\xrightarrow{\Delta}\text{CH COONa}+3\text{H O}

At higher temperatures (>324°C), anhydrous sodium acetate-2-¹³C decomposes via decarboxylation to form sodium carbonate and methane-¹³C:
CH COONa+NaOHΔ CH +Na CO \text{CH COONa}+\text{NaOH}\xrightarrow{\Delta}\text{ CH }+\text{Na CO }

This reaction is catalyzed by calcium oxide (CaO) or cesium salts .

Reaction Conditions Products Applications
DehydrationHeating to 58°CAnhydrous NaOAc-2-¹³C + H₂OPhase-change materials
Pyrolytic decarboxylation>324°C with NaOH/CaO¹³CH₄ + Na₂CO₃Methane isotopic labeling studies

Acid-Base Reactions

Sodium acetate trihydrate-2-¹³C acts as a weak base, reacting with strong acids (e.g., HCl) to regenerate acetic acid-2-¹³C:
CH COONa+HClCH COOH+NaCl\text{CH COONa}+\text{HCl}\rightarrow \text{CH COOH}+\text{NaCl}

This property is exploited in buffer solutions (pH 4.5–5.5) for biochemical assays .

Esterification with Alkyl Halides

The compound reacts with alkyl halides (e.g., bromoethane) to form ¹³C-labeled esters:
CH COONa+BrCH CH CH COOCH CH +NaBr\text{CH COONa}+\text{BrCH CH }\rightarrow \text{CH COOCH CH }+\text{NaBr}

This reaction is critical in synthesizing isotopically labeled esters for organic chemistry research .

Role in Metabolic Pathways

In biological systems, sodium acetate-2-¹³C dissociates into sodium and acetate-2-¹³C ions. The labeled acetate participates in:

  • Gluconeogenesis : Converted to glucose via the citric acid cycle.

  • Lipid biosynthesis : Serves as a precursor for acetyl-CoA.

  • NMR studies : Hyperpolarized ¹³C-acetate MRI tracks metabolic activity in hepatic and cardiac tissues .

Phase-Change Behavior and Crystallization

Sodium acetate trihydrate-2-¹³C exhibits incongruent melting at 58°C, forming a supersaturated solution upon cooling. Crystallization is exothermic (ΔH = 264–289 kJ/kg), making it ideal for reusable heat packs:
CH COONa aq CH COONa 3H O s \text{CH COONa aq }\rightleftharpoons \text{CH COONa 3H O s }

Polymer additives (e.g., carboxymethyl cellulose) stabilize the trihydrate form across >1,000 thermal cycles .

Property Trihydrate Anhydrous
Melting point58°C324°C (decomposes)
Density1.45 g/cm³1.52 g/cm³
Crystal structureDistorted octahedral2D layered
Coordination geometry1D hydrogen-bonded chainsHydrophobic stacking

Properties

Molecular Formula

C2H9NaO5

Molecular Weight

137.07 g/mol

IUPAC Name

sodium;acetate;trihydrate

InChI

InChI=1S/C2H4O2.Na.3H2O/c1-2(3)4;;;;/h1H3,(H,3,4);;3*1H2/q;+1;;;/p-1/i1+1;;;;

InChI Key

AYRVGWHSXIMRAB-FGAGFBKLSA-M

Isomeric SMILES

[13CH3]C(=O)[O-].O.O.O.[Na+]

Canonical SMILES

CC(=O)[O-].O.O.O.[Na+]

Origin of Product

United States

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